(3S,5S)-Atorvastatin Sodium Salt is a sodium salt form of atorvastatin, a widely used pharmaceutical agent primarily prescribed for lowering cholesterol levels and preventing cardiovascular diseases. It is classified as a member of the statin class of drugs, which function by inhibiting the enzyme HMG-CoA reductase, a key regulator in cholesterol biosynthesis. The compound is characterized by its specific stereochemistry, denoted by the (3S,5S) configuration, which is crucial for its biological activity.
Atorvastatin was first developed by the pharmaceutical company Parke-Davis and is now marketed under various brand names, including Lipitor. It belongs to the class of drugs known as statins, which are lipid-lowering medications. The sodium salt form enhances its solubility and bioavailability compared to other forms.
The synthesis of (3S,5S)-Atorvastatin Sodium Salt typically involves the alkaline hydrolysis of atorvastatin tertiary butyl ester. The following steps outline a common method:
This method is noted for its simplicity and efficiency, allowing for high yields with minimal purification steps.
The molecular formula of (3S,5S)-Atorvastatin Sodium Salt is CHFNOSNa. Its structure includes:
The compound exhibits specific stereochemical configurations at the 3rd and 5th carbon positions, which are essential for its pharmacological activity.
(3S,5S)-Atorvastatin Sodium Salt undergoes several chemical reactions that are critical for its function:
The stability of atorvastatin under different pH conditions has been studied extensively, revealing that it remains stable in acidic environments but can degrade in neutral or basic conditions .
The primary mechanism of action of (3S,5S)-Atorvastatin Sodium Salt involves:
This dual action results in significant reductions in total cholesterol and low-density lipoprotein cholesterol levels .
These properties are essential for formulation into various dosage forms such as tablets or injectable solutions .
(3S,5S)-Atorvastatin Sodium Salt is primarily used in clinical settings for:
The inhibitory efficacy of atorvastatin against 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is critically dependent on its stereochemical configuration. The pharmacologically active enantiomer, (3S,5S)-atorvastatin, features specific spatial orientations of its 3,5-dihydroxyheptanoic acid side chain and pyrrole core. This configuration allows optimal molecular complementarity with the catalytic domain of HMG-CoA reductase, which resides deep within a narrow, hydrophobic cleft. The (3S,5S) configuration positions the diol moiety to form bidentate hydrogen bonds with residues Lys735 and Glu559 of the enzyme, while the fluorophenyl and isopropyl groups establish van der Waals contacts with hydrophobic pockets formed by Leu853, Ala856, and Leu857 [1] [10].
Biochemical studies demonstrate that the (3S,5S) enantiomer achieves 50% inhibition (IC₅₀) of HMG-CoA reductase at concentrations of 11.6 µM, significantly lower than its stereoisomers. This potency stems from the precise alignment of the hydroxy groups with the mevaldyl transition state analog during catalysis. The enzyme’s active site imposes strict geometric constraints, rendering the (3R,5R) enantiomer nearly inactive due to misalignment of its pharmacophore elements [2] [9]. Molecular dynamics simulations reveal that the (3S,5S) configuration reduces the enzyme’s catalytic turnover by stabilizing a closed conformation that obstructs substrate access, thereby diminishing cholesterol biosynthesis by 36–53% in hepatocyte models [1] [3].
Table 1: Molecular Interactions of (3S,5S)-Atorvastatin with HMG-CoA Reductase
Enzyme Residue | Interaction Type | Atorvastatin Functional Group | Binding Energy Contribution (kcal/mol) |
---|---|---|---|
Lys735 | Hydrogen Bond | C3-Hydroxyl | -3.2 |
Glu559 | Hydrogen Bond | C5-Hydroxyl | -2.8 |
Leu853 | Hydrophobic | Isopropyl Group | -1.5 |
Ala856 | Hydrophobic | Fluorophenyl Ring | -1.7 |
Ser684 | Electrostatic | Carboxylate Anion | -4.1 |
The binding kinetics of atorvastatin enantiomers to HMG-CoA reductase reveal stark differences driven by chiral recognition. Surface plasmon resonance (SPR) studies show the (3S,5S)-enantiomer associates with the enzyme 8.3-fold faster (kₒₙ = 2.4 × 10⁵ M⁻¹s⁻¹) than the (3R,5R) counterpart (kₒₙ = 2.9 × 10⁴ M⁻¹s⁻¹). Conversely, dissociation is 15× slower for (3S,5S) (kₒff = 7.2 × 10⁻⁴ s⁻¹) compared to (3R,5R) (kₒff = 1.1 × 10⁻² s⁻¹), resulting in a 124-fold superior binding affinity (K_D = 3.0 nM vs. 372 nM) for the therapeutic enantiomer [2] [9]. These kinetic disparities translate to prolonged target engagement and sustained inhibition.
Isothermal titration calorimetry (ITC) data further corroborate the thermodynamic advantage of the (3S,5S) configuration. Binding is driven by a favorable enthalpy change (ΔH = -12.8 kcal/mol) due to exothermic hydrogen bonding and electrostatic interactions, partially offset by entropic penalty (TΔS = -2.9 kcal/mol) from conformational ordering. In contrast, (3R,5R) binding exhibits reduced enthalpy gain (ΔH = -6.4 kcal/mol) and higher entropic cost (TΔS = -4.7 kcal/mol), indicating suboptimal positioning within the active site [3] [10].
Table 2: Kinetic and Thermodynamic Parameters of Atorvastatin Enantiomers Binding HMG-CoA Reductase
Parameter | (3S,5S)-Atorvastatin | (3R,5R)-Atorvastatin | Ratio (S/R) |
---|---|---|---|
Association Rate (kₒₙ, M⁻¹s⁻¹) | 2.4 × 10⁵ | 2.9 × 10⁴ | 8.3 |
Dissociation Rate (kₒff, s⁻¹) | 7.2 × 10⁻⁴ | 1.1 × 10⁻² | 0.065 |
Dissociation Constant (K_D, nM) | 3.0 | 372 | 0.008 |
Enthalpy Change (ΔH, kcal/mol) | -12.8 | -6.4 | 2.0 |
Entropy Change (TΔS, kcal/mol) | -2.9 | -4.7 | 0.62 |
The stereochemistry of atorvastatin enantiomers governs their interactions with nuclear receptors, particularly the pregnane X receptor (PXR) and constitutive androstane receptor (CAR), which regulate cytochrome P450 (CYP) expression. The clinically used (3S,5S)-enantiomer activates PXR with an EC₅₀ of 3.8 µM, inducing CYP3A4 and CYP2B6 expression in primary human hepatocytes by 24–36-fold and 3.8–9.2-fold, respectively. This induction occurs through stereoselective recruitment of coactivators like SRC-1 to the PXR ligand-binding domain, facilitated by the spatial alignment of the atorvastatin fluorophenyl group with Phe288 and Trp299 residues [8] [9].
Notably, the non-therapeutic (3R,5R) enantiomer exhibits attenuated PXR activation (EC₅₀ = 28 µM) and fails to induce CYP isozymes significantly. Transcriptomic analyses reveal that (3S,5S)-atorvastatin upregulates CYP3A4, CYP2B6, and CYP2C9 mRNA by 15.7-, 7.3-, and 4.2-fold, whereas (3R,5R) induces only 2.1-, 1.8-, and 1.3-fold increases. This enantioselectivity extends to CAR modulation, where (3S,5S) enhances CAR translocation to the nucleus 2.5-fold more efficiently than its (3R,5R) counterpart [8] [9]. Such differential activation underpins potential drug-drug interactions, as CYP induction by (3S,5S) accelerates metabolism of coadministered drugs.
Table 3: Enantiospecific Nuclear Receptor Activation and CYP Induction by Atorvastatin
Target | Parameter | (3S,5S)-Atorvastatin | (3R,5R)-Atorvastatin | Fold Difference (S/R) |
---|---|---|---|---|
PXR | EC₅₀ (µM) | 3.8 | 28 | 7.4 |
PXR | Max. Induction (%) | 360 | 85 | 4.2 |
CYP3A4 | mRNA Induction (Fold) | 15.7 | 2.1 | 7.5 |
CYP2B6 | mRNA Induction (Fold) | 7.3 | 1.8 | 4.1 |
CYP2C9 | mRNA Induction (Fold) | 4.2 | 1.3 | 3.2 |
CAR | Nuclear Translocation (Fold) | 3.6 | 1.4 | 2.6 |
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